molecular formula C29H44N4O16 B14075226 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate

2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate

Cat. No.: B14075226
M. Wt: 704.7 g/mol
InChI Key: JINKSEMNQLMOQB-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate: is a complex organic compound with a molecular formula of C21H28N4O12 and a molecular weight of 528.47 g/mol . This compound is known for its unique structure, which includes a dinitrophenyl group and a long polyethylene glycol (PEG) chain. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors, and the product is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Nucleophilic Substitution: Products with substituted nucleophiles.

    Hydrolysis: Carboxylic acids.

    Reduction: Amino derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its PEG chain, which can enhance the solubility and stability of drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate involves its ability to form covalent bonds with nucleophiles. The succinimidyl ester group reacts with amines to form stable amide bonds, making it useful for bioconjugation and labeling applications. The PEG chain provides solubility and biocompatibility, while the dinitrophenyl group can be used for detection and quantification .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate: A shorter PEG chain variant.

    2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15-pentaoxapentadecan-15-oate: Another variant with a different PEG chain length.

Uniqueness

The uniqueness of 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate lies in its long PEG chain, which provides enhanced solubility and biocompatibility compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring high solubility and stability .

Properties

Molecular Formula

C29H44N4O16

Molecular Weight

704.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C29H44N4O16/c34-27-3-4-28(35)31(27)49-29(36)5-7-41-9-11-43-13-15-45-17-19-47-21-22-48-20-18-46-16-14-44-12-10-42-8-6-30-25-2-1-24(32(37)38)23-26(25)33(39)40/h1-2,23,30H,3-22H2

InChI Key

JINKSEMNQLMOQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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